molecular formula C26H26N2O3 B11508802 12-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11508802
M. Wt: 414.5 g/mol
InChI Key: UMLMOYOEEJHVCW-UHFFFAOYSA-N
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Description

5-(3-Ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one typically involves multi-step organic reactions. One common method includes the cyclocondensation of benzaldehydes/heteroaldehydes, 2-amino-1,4-naphthoquinone, and dimedone under reflux conditions . The reaction is carried out in ethanol, which serves as a green solvent, aligning with the principles of green chemistry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(3-Ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through intracellular oxidation, leading to the disruption of cellular processes in target organisms . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one stands out due to its unique combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

12-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C26H26N2O3/c1-4-31-22-12-15(7-10-20(22)29)23-24-16-6-5-11-27-17(16)8-9-18(24)28-19-13-26(2,3)14-21(30)25(19)23/h5-12,23,28-29H,4,13-14H2,1-3H3

InChI Key

UMLMOYOEEJHVCW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C5=C(C=C4)N=CC=C5)O

Origin of Product

United States

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